Toluenediisocyanate
Description
Significance of Toluenediisocyanate in Advanced Chemical Systems
This compound is a critical component in the synthesis of polyurethanes, a versatile class of polymers. The reactivity of its two isocyanate (-NCO) groups with polyols (alcohols with multiple hydroxyl groups) forms the basis of polyurethane chemistry. This reaction results in the formation of urethane (B1682113) linkages, creating a polymer network with a wide range of properties. The specific characteristics of the resulting polyurethane can be tailored by varying the type of polyol and diisocyanate used.
TDI exists in several isomeric forms, with 2,4-TDI and 2,6-TDI being the most commercially significant. These are typically produced and used as an 80:20 mixture of the 2,4- and 2,6-isomers, respectively. nih.gov The two isocyanate groups in the 2,4-TDI isomer exhibit different reactivities, a property that is crucial in controlling the polymerization process and the final properties of the polyurethane foam. wikipedia.org This differential reactivity allows for a controlled reaction sequence, influencing the foam's structure and performance characteristics.
The primary application of TDI is in the production of flexible polyurethane foams, which are widely used in furniture, bedding, and automotive seating. chemanalyst.com TDI-based foams provide excellent cushioning, durability, and resilience. Beyond flexible foams, TDI is also utilized in the manufacturing of coatings, sealants, adhesives, and elastomers, demonstrating its broad utility in advanced chemical systems. palvifze.com The ability to create materials with properties ranging from soft and flexible to rigid and strong underscores the significance of TDI in modern materials science.
The production of TDI is a multi-step process that begins with the nitration of toluene (B28343) to dinitrotoluene (DNT). The DNT is then hydrogenated to produce toluenediamine (TDA), which subsequently undergoes phosgenation to yield TDI. google.com This conventional process has been the backbone of TDI manufacturing for decades.
Table 1: Key Properties of this compound (TDI)
| Property | Value |
|---|---|
| Chemical Formula | C₉H₆N₂O₂ |
| Molar Mass | 174.16 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 251 °C (484 °F; 524 K) |
| Isomers | 2,4-TDI and 2,6-TDI are commercially important |
Historical Context of this compound Research Evolution
The history of this compound is intrinsically linked to the discovery and development of polyurethanes. In 1937, Otto Bayer and his research team at I.G. Farben in Leverkusen, Germany, discovered the diisocyanate addition polymerization process and filed for a patent for the production of polyurethanes. wikipedia.orgencyclopedia.com This groundbreaking work laid the foundation for the entire field of polyurethane chemistry. bayer.com While organic isocyanates had been known for some time, it was Bayer's work that unlocked their commercial potential. metu.edu.tr
Following World War II, the commercial production of polyurethanes began to take shape. Polyisocyanates, including TDI, became commercially available in 1952, paving the way for large-scale manufacturing of polyurethane products. encyclopedia.com The initial commercial processes for TDI production involved the now-conventional route of toluene nitration, followed by hydrogenation to toluenediamine, and subsequent phosgenation. google.com
The mid-20th century saw significant advancements in the production and application of TDI-based polyurethanes. The 1950s marked the introduction of flexible polyurethane foams, which quickly found applications in various industries. This period was characterized by the optimization of the phosgenation process, which was predominantly carried out in the liquid phase.
Concerns over the use of the highly toxic chemical phosgene (B1210022) in the traditional TDI synthesis process spurred research into alternative, safer production routes. This led to the development of non-phosgene pathways, such as the reductive carbonylation of dinitrotoluene. metu.edu.tr While these methods have been explored extensively at the pilot-plant level, economic feasibility has remained a significant challenge for their large-scale commercial implementation. metu.edu.tr
Table 2: Timeline of Key Developments in this compound Research
| Year | Development |
|---|---|
| 1937 | Otto Bayer and his team discover and patent the diisocyanate addition polymerization process for producing polyurethanes. wikipedia.orgencyclopedia.com |
| 1952 | Polyisocyanates, including TDI, become commercially available, enabling large-scale polyurethane production. encyclopedia.com |
| 1950s | Introduction and widespread application of flexible polyurethane foams derived from TDI. |
| Late 20th Century | Development of gas-phase phosgenation technology as a more efficient and environmentally friendly alternative to the liquid-phase process. core.ac.uk |
| 21st Century | Ongoing research into non-phosgene routes and bio-based feedstocks for TDI production to enhance sustainability. palvifze.commetu.edu.tr |
Structure
2D Structure
Properties
Molecular Formula |
C9H8N2O2-2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
toluene;diisocyanate |
InChI |
InChI=1S/C7H8.2CNO/c1-7-5-3-2-4-6-7;2*2-1-3/h2-6H,1H3;;/q;2*-1 |
InChI Key |
FZDRZJKVIDHUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1.C(=[N-])=O.C(=[N-])=O |
Origin of Product |
United States |
Synthetic Methodologies for Toluenediisocyanate
Phosgene-Based Synthesis Routes
The conventional and most established industrial route for manufacturing Toluenediisocyanate (TDI) relies on the use of phosgene (B1210022). metu.edu.tr This synthetic pathway involves a three-step sequence: the nitration of toluene (B28343) to yield dinitrotoluene (DNT), the subsequent reduction of DNT to toluenediamine (TDA), and the final phosgenation of TDA to produce TDI. wikipedia.orgmdpi.com
Nitration of Toluene to Dinitrotoluene
The initial step in TDI synthesis is the nitration of toluene. This is typically achieved using a mixed acid, which is a combination of nitric acid and sulfuric acid. googleapis.comintratec.us The sulfuric acid acts as a catalyst and a dehydrating agent to facilitate the formation of the nitronium ion (NO₂⁺), the active electrophile in the reaction. google.com Industrial processes can employ either a one-step or a two-step nitration method. sabtechmachine.com
In the two-step nitration process , toluene is first nitrated under milder conditions to form mononitrotoluene (MNT). googleapis.com This MNT mixture is then subjected to a second, more intense nitration step to produce dinitrotoluene (DNT). googleapis.com For example, an initial nitration can be performed at 35-45°C with a mixed acid of 25%-30% nitric acid and 55%-58% sulfuric acid. sabtechmachine.com The resulting MNT can then be further nitrated. sabtechmachine.com
The one-step nitration method directly converts toluene to DNT under specific conditions. sabtechmachine.com For instance, using a mixed acid composed of 64.0% sulfuric acid, 27.2% nitric acid, and 8.8% water at 60-65°C yields a DNT mixture with an isomer ratio of approximately 80% 2,4-DNT and 20% 2,6-DNT, which is suitable for producing the common TDI-80. sabtechmachine.com The specific composition of the mixed acid and the reaction temperature are critical parameters controlled to achieve the desired isomer ratio in the final DNT product. sabtechmachine.comaidic.it
| Target Product | Nitration Method | Starting Material | Mixed Acid Composition | Temperature | Resulting DNT Isomer Ratio |
|---|---|---|---|---|---|
| TDI-80 | One-Step | Toluene | 64.0% H₂SO₄, 27.2% HNO₃, 8.8% H₂O | 60-65°C | 80% 2,4-DNT, 20% 2,6-DNT |
| TDI-65 | Two-Step | o-Nitrotoluene | 60% HNO₃, 30% H₂SO₄ | 60-65°C | 65% 2,4-DNT, 35% 2,6-DNT |
| TDI-100 | Two-Step | p-Nitrotoluene | 60% HNO₃, 30% H₂SO₄ | 60-65°C | 100% 2,4-DNT |
Reduction of Dinitrotoluene to Toluenediamine (TDA)
The second stage of the synthesis involves the reduction of the dinitrotoluene (DNT) mixture to its corresponding diamine, toluenediamine (TDA). mdpi.com This is an exothermic catalytic hydrogenation process carried out in the liquid phase at elevated temperature and pressure. google.com The isomeric distribution of the TDA product is identical to that of the DNT feedstock. lookchem.com
Common industrial catalysts for this reaction include Raney Nickel and supported noble metals like palladium on carbon (Pd/C) or platinum. metu.edu.trmdpi.com Raney Nickel is often favored due to its economic feasibility and ability to produce TDA in high yields. metu.edu.tr The reaction is typically conducted in a solvent, with methanol (B129727) being frequently used. sabtechmachine.com Industrial processes often run continuously in stirred tank reactors or reaction towers. sabtechmachine.commdpi.com
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Raney Nickel, Palladium (Pd), Platinum (Pt) | metu.edu.trmdpi.com |
| Solvent | Methanol | sabtechmachine.com |
| Hydrogen Pressure | 15-20 MPa | sabtechmachine.com |
| Temperature | 100°C | sabtechmachine.com |
Phosgenation of Toluenediamine to this compound
The final and most critical step is the conversion of toluenediamine (TDA) to this compound (TDI) through a reaction with phosgene (COCl₂). lookchem.com This reaction is generally carried out in an inert solvent and is a two-step process involving "cold" and "hot" phosgenation stages. globallcadataaccess.orgebrary.net
Reaction Mechanisms in Phosgenation
The phosgenation of TDA is a complex process. poliuretanos.net It is broadly accepted to occur in two main stages:
Low-Temperature Reaction ("Cold Phosgenation"): Molten or dissolved TDA is first reacted with phosgene at a low temperature, typically between 0°C and 50°C. lookchem.comgloballcadataaccess.org In this step, the amine groups react with phosgene to form a mixture of intermediates, primarily carbamoyl (B1232498) chlorides and amine hydrochlorides. lookchem.comebrary.net
High-Temperature Reaction ("Hot Phosgenation"): The mixture of intermediates is then heated to a higher temperature, ranging from 130°C to over 180°C. sabtechmachine.comgloballcadataaccess.org At this elevated temperature, the carbamoyl chlorides undergo thermolysis, eliminating hydrogen chloride (HCl) to form the desired diisocyanate groups. ebrary.net
Theoretical studies using quantum chemical calculations have explored the reaction mechanism at a molecular level, classifying the pathways into two main types: "stepwise phosgenations" and "phosgenations first". mdpi.comnih.gov
Stepwise Phosgenations: One amine group is fully converted to an isocyanate group before the second amine group begins to react. nih.gov
Phosgenations First: Both amine groups first react to form carbamic chloride intermediates, which then subsequently eliminate HCl to form the two isocyanate groups. nih.gov
Research indicates that the "phosgenations first" mechanism is generally the dominant pathway from both thermodynamic and kinetic perspectives. mdpi.com
Role of Solvents in Phosgenation Processes
The phosgenation of TDA is performed in an inert solvent. mdpi.com The choice of solvent is crucial as it must not react with phosgene or the resulting isocyanate. Common solvents used industrially are chlorinated aromatic hydrocarbons such as monochlorobenzene and ortho-dichlorobenzene (ODCB). google.com Other solvents like xylene and toluene can also be used. epo.org
The properties of the solvent, particularly its boiling point, influence the reaction conditions. sabtechmachine.com
Ortho-dichlorobenzene (ODCB): Has a high boiling point (180.5°C), which allows the high-temperature phosgenation step to be carried out at faster rates. mdpi.com
Monochlorobenzene: Has a lower boiling point, which can be advantageous for reducing heat consumption during the final distillation and purification of the TDI product. sabtechmachine.com
The solvent also serves to dissolve the TDA and phosgene, facilitate heat transfer, and help in the removal of the hydrogen chloride byproduct. ebrary.net
Thermodynamic and Kinetic Considerations in Phosgenation
Computational studies have provided insight into the thermodynamics of the reaction. The use of a solvent like ortho-dichlorobenzene (ODCB) has been shown to dramatically reduce the reaction energy barriers compared to the same reaction performed in the gas phase. mdpi.comnih.gov Increasing the reaction temperature does not significantly alter the relative enthalpies but does affect the Gibbs free energy, influencing the reaction's spontaneity and rate. mdpi.com
| Compound | Formula | Standard Enthalpy of Formation (kJ/mol) |
|---|---|---|
| 2,4-Toluenediamine (2,4-TDA) | C₇H₁₀N₂ | +59.3 |
| 2,4-Toluenediisocyanate (2,4-TDI) | C₉H₆N₂O₂ | -94.1 |
Non-Phosgene Synthesis Approaches
The conventional synthesis of this compound (TDI) involves phosgene, a substance noted for its high toxicity. acs.orgwindows.net This has spurred significant research into developing safer, non-phosgene production routes to mitigate environmental and safety risks. acs.orgnih.gov These alternative methods focus on creating carbamates from nitro or amino compounds, which are then thermally decomposed to produce the isocyanate. acs.orgnih.gov This approach avoids the use of chlorine, simplifying separation and purification processes. nih.gov
Carbonylation-Based Routes
Carbonylation-based routes represent a key non-phosgene strategy for TDI synthesis. core.ac.uk These methods can be broadly categorized into the reductive carbonylation of dinitrotoluene (DNT) and the oxidative carbonylation of toluenediamine (TDA). acs.orgwindows.net
The reductive carbonylation of DNT is a direct, one-pot method where DNT reacts with carbon monoxide. acs.orgintratec.us This process combines the reduction of DNT's nitro groups and the carbonylation of the resulting amino groups to form TDI. acs.orgprocurementresource.comscribd.com The reaction typically proceeds through a toluene dimethylcarbamate (B8479999) intermediate, which is then thermally decomposed to yield TDI. intratec.usprocurementresource.comscribd.com Catalytic systems, often employing palladium, are crucial for this transformation. capes.gov.brebrary.net For instance, a [Pd(isoquinoline)2Cl2] catalyst has been used to produce 2,4-TDI at approximately 200°C and 200 atm of CO. capes.gov.br However, challenges such as short catalyst lifetime and difficult regeneration have hindered industrial application. metu.edu.tr
Oxidative carbonylation, on the other hand, starts with TDA. acs.org In this process, TDA reacts with an alcohol (like methanol), carbon monoxide, and an oxidant in the presence of a catalyst to form the corresponding dicarbamate. core.ac.uk This intermediate is subsequently decomposed via heating to produce TDI and the alcohol, which can be recycled. ebrary.net Palladium-based catalysts, such as PdCl2/CuCl2 and supported palladium catalysts (e.g., Pd@ZrO2, Pd@CeO2), have been investigated for this route. rsc.orgresearchgate.net
Toluenediamine and Dimethyl Carbonate Reaction Pathways
A significant non-phosgene route involves the reaction of toluenediamine (TDA) with dimethyl carbonate (DMC). acs.orgebrary.net This method is considered a green and safe process. researchgate.net The synthesis occurs in two primary steps: first, the formation of dimethyl-N,N'-toluene-dicarbamate (TDC) from TDA and DMC, followed by the thermal decomposition (pyrolysis) of TDC to produce TDI and methanol. ebrary.netresearchgate.net7cfindustries.com
The initial reaction to form TDC is often catalyzed by Lewis acids, with zinc salts showing particular effectiveness. acs.orgresearchgate.net The subsequent pyrolysis of the TDC intermediate requires high temperatures to crack it into TDI and methanol. metu.edu.tr7cfindustries.com The methanol byproduct can be recycled to produce more DMC, enhancing the process's atomic efficiency. acs.orgnih.gov Yields of TDI as high as 90% based on the initial TDA have been reported for this pathway. ebrary.net A pilot plant utilizing this DMC-based technology has been successfully operated, demonstrating its potential for industrial-scale production. 7cfindustries.comccaon.com
Catalytic Strategies in Non-Phosgene this compound Production
Catalysts are essential for the efficiency of non-phosgene TDI production. acs.orgnih.gov In the DMC route, zinc acetate (B1210297) (Zn(OAc)2) has been identified as a highly efficient catalyst for the synthesis of the TDC intermediate from TDA and DMC. acs.orgresearchgate.netresearchgate.net Research has shown that under specific conditions (molar ratio of TDA/DMC = 1/30, mass ratio of TDA/Zn(OAc)2 = 1/0.16) at 160°C, a TDC yield of 98.9% can be achieved. nih.govresearchgate.net However, zinc acetate can deactivate over time by transforming into zinc oxide. researchgate.net Interestingly, the resulting nano-scale zinc oxide can itself be used as a catalyst for the second step, the decomposition of TDC to TDI. researchgate.net Other catalysts, including zinc stearate (B1226849) and various supported zinc acetate catalysts, have also been explored to improve yield and stability. researchgate.net
For carbonylation-based routes, palladium-based catalysts are prominent. capes.gov.brebrary.net In the reductive carbonylation of DNT, catalyst systems like [Pd(OAc)2 1,10-phenanthroline] have been shown to efficiently convert DNT to the dicarbamate intermediate. ebrary.net For the oxidative carbonylation of TDA, palladium catalysts combined with co-catalysts such as copper chloride (CuCl2) or supported on materials like zirconia (ZrO2) and ceria (CeO2) have been found to suppress side reactions and improve TDC yields. rsc.orgresearchgate.net
| Catalytic Process | Reactants | Catalyst System | Key Research Finding |
| DMC Pathway | Toluenediamine (TDA), Dimethyl Carbonate (DMC) | Zinc Acetate (Zn(OAc)2) | Achieved a TDC yield of 98.9% at 160°C. The deactivated catalyst (ZnO) can catalyze the subsequent decomposition step. nih.govresearchgate.net |
| DMC Pathway | Toluenediamine (TDA), Dimethyl Carbonate (DMC) | Zinc Stearate | Resulted in a TDC yield of 95.5% at 170°C after 5 hours. researchgate.net |
| Reductive Carbonylation | 2,4-Dinitrotoluene (2,4-DNT), Carbon Monoxide (CO) | [Pd(isoquinoline)2Cl2] with co-catalysts | Produced 2,4-TDI with high conversions at ~200°C and 200 atm. capes.gov.br |
| Oxidative Carbonylation | Toluenediamine (TDA), Methyl Formate (MF), Air | Pd@ZrO2, Pd@CeO2 | Supported catalysts suppressed side reactions, leading to higher TDC yields compared to unsupported catalysts. rsc.orgresearchgate.net |
Isomer Specific Synthesis and Control
This compound is commercially produced as a mixture of its isomers, primarily 2,4-TDI and 2,6-TDI. metu.edu.truzh.ch The most common commercial mixtures are an 80:20 and a 65:35 ratio of 2,4-TDI to 2,6-TDI, as this ratio dictates the final properties of polyurethane products. metu.edu.truzh.chsabtechmachine.com
Polymerization and Oligomerization Mechanisms of Toluenediisocyanate
Urethane (B1682113) Formation Mechanisms
The synthesis of polyurethanes is primarily achieved through the reaction of diisocyanates with polyols. mdpi.com The urethane linkage is formed via the addition reaction between an isocyanate group and a hydroxyl group. l-i.co.uk
Reaction of Toluenediisocyanate with Polyols
The reaction between this compound (TDI) and polyols is the cornerstone of polyurethane chemistry. l-i.co.uk TDI, typically a mixture of 2,4- and 2,6-isomers, reacts with polyols, which are compounds with multiple hydroxyl functional groups, to form polyurethane polymers. basf.ustandfonline.com The isocyanate group (-NCO) on the TDI molecule is highly electrophilic and readily reacts with the nucleophilic hydroxyl group (-OH) of the polyol. acs.org This reaction results in the formation of a urethane linkage (-NH-CO-O-). l-i.co.uk
The structure of the resulting polyurethane is dependent on the functionality of the reactants. For instance, reacting a diol (a polyol with two hydroxyl groups) with TDI produces a linear polymer. l-i.co.uk Conversely, using polyols with higher functionality leads to the formation of a more rigid, cross-linked polymer network. l-i.co.uk The reactivity of the two isocyanate groups on the TDI molecule can also differ, influencing the polymerization process. tandfonline.com
Kinetic Studies of Urethane Formation
Kinetic studies of the reaction between TDI and polyols have been conducted to understand the reaction rates and mechanisms. The uncatalyzed reaction follows second-order kinetics. tandfonline.com However, catalysts are frequently employed to accelerate the reaction. acs.org
Common catalysts include tertiary amines and organotin compounds like dibutyltin (B87310) dilaurate (DBTDL). tandfonline.comosti.gov Tertiary amines have been shown to equalize the reactivity of the isocyanate groups at the 2- and 4-positions of the TDI molecule. osti.gov In contrast, tin-based catalysts can exhibit high selectivity. osti.gov The activation energy for the formation of urethane from aromatic isocyanates like TDI with oxypropylated polyols is approximately 77 kJ mol⁻¹. akjournals.com
The reaction kinetics can be influenced by various factors, including the type of catalyst, solvent, and temperature. For example, in uncatalyzed reactions, a discontinuity in the second-order plots has been observed, which is not present in catalyzed reactions. tandfonline.com
Influence of Polyol Molecular Weight on Reaction Kinetics
The molecular weight of the polyol can significantly impact the kinetics of urethane formation. In uncatalyzed reactions and those catalyzed by tertiary amines, the rate constants have been observed to decrease as the molecular weight of the polyol increases. tandfonline.com This suggests that the mobility and steric hindrance of the larger polyol molecules play a role in the reaction rate.
However, when organotin catalysts such as dibutyltin dilaurate are used, the reaction rate constants and activation parameters are found to be independent of the polyol's molecular weight. tandfonline.com This indicates that the catalytic mechanism of organotin compounds is less sensitive to the size of the polyol. Gel permeation chromatography has been utilized to analyze the formation of oligomeric species during the prepolymer synthesis, providing insights into how catalyst addition affects reaction rates and the distribution of higher oligomers at different polyol molecular weights. dtic.mil
Urea (B33335) Formation Mechanisms
Urea linkages are formed through the reaction of isocyanates with water or amines. This reaction is central to the production of polyurea materials.
Interfacial Polymerization of this compound with Water
The reaction of this compound with water is a key process in forming polyurea. nih.gov This reaction typically occurs at the interface between an organic phase containing TDI and an aqueous phase. researchgate.net The initial step involves the reaction of an isocyanate group with a water molecule to form an unstable carbamic acid, which then decomposes to produce an amine (toluene diamine, TDA) and carbon dioxide gas. l-i.co.uknih.gov The newly formed amine is highly reactive and subsequently reacts with another TDI molecule to form a urea linkage (-NH-CO-NH-). nih.gov
This interfacial polymerization method can be used to create porous polyurea materials. nih.gov The process can be controlled to produce specific morphologies by manipulating the reaction conditions. researchgate.net For instance, using a microfluidic device, TDI droplets can be generated in a flowing aqueous solution, leading to the formation of a polyurea shell around the droplets. researchgate.netfrontiersin.org
Formation of Polyurea Microspheres
Polyurea microspheres can be synthesized through interfacial polymerization of TDI. researchgate.netfrontiersin.org In this process, an emulsion is created, typically an oil-in-water (O/W) emulsion where TDI is in the oil phase. tandfonline.com The polymerization occurs at the surface of the oil droplets. harvard.edu
The morphology and size of the resulting microspheres can be controlled by various factors. The use of stabilizers, such as polyvinyl alcohol (PVA), is often necessary to obtain uniform microspheres. frontiersin.orgnih.gov The size of the microspheres can be adjusted by changing the flow rates of the aqueous and TDI phases in a microfluidic setup. frontiersin.orgnih.gov The reaction of TDI with a polyamine, such as diethylenetriamine (B155796) (DETA), at the interface also leads to the formation of polyurea microcapsules with a core-shell structure. tandfonline.comijche.com The properties of these microspheres, including shell thickness and porosity, are influenced by the monomer ratio and other polymerization conditions. frontiersin.orgijche.com
Self-Polymerization and Oligomerization of this compound
Toluene (B28343) diisocyanate (TDI), a highly reactive molecule, can undergo self-association under various conditions to form a range of oligomers. mdpi.comnih.govnih.gov This process is fundamental to the production of various polyurethane materials, as the resulting oligomers, such as dimers and trimers, possess higher isocyanate (NCO) functionality and lower volatility than the TDI monomer. nih.govresearchgate.net The self-polymerization process is complex, involving multiple reaction pathways that lead to a mixture of products, including dimers, trimers, pentamers, heptamers, and other higher-molecular-weight oligomers. mdpi.comresearchgate.netsci-hub.stresearchgate.net The distribution of these oligomers influences the physicochemical properties of the final product, such as viscosity and curing characteristics. mdpi.com
Dimerization Pathways: Uretdione Formation
The dimerization of toluene diisocyanate primarily proceeds through the formation of a four-membered ring structure known as a uretdione (or diazetidine-2,4-dione). mdpi.comnih.govnih.gov This reaction involves the [2+2] cycloaddition of two isocyanate groups. Computational studies, using phenyl isocyanate as a model, have shown that the formation of the uretdione ring is an exothermic process, with a standard enthalpy of formation of approximately -30.4 kJ/mol at 298.15 K. mdpi.comnih.govnih.gov This makes it a thermodynamically favorable pathway.
The 2,4-TDI isomer is particularly prone to dimerization due to the different reactivity of its two isocyanate groups. mdpi.com The rate of dimerization for 2,4-TDI is slow, estimated at about 0.005% per day at 40°C. mdpi.com In contrast, the 2,6-TDI isomer does not typically form dimers under normal storage conditions. mdpi.com
While other dimer structures, such as the oxazetidin-2-one ring, are theoretically possible, their formation is less favorable. The standard enthalpy of formation for the oxazetidin-2-one ring is slightly endothermic (37.2 kJ/mol at 298.15 K). mdpi.comnih.govnih.gov Kinetically, the formation of the uretdione ring is also preferred, exhibiting a lower activation energy barrier compared to other potential dimer structures. mdpi.com For the dimerization of 2,4-TDI, the uretdione formation pathway has the lowest transition state energy, calculated to be 94.4 kJ/mol in the gas phase. mdpi.comnih.govnih.gov The dimerization reaction is reversible, and the uretdione ring can dissociate back to TDI monomers at elevated temperatures, typically above 150-175°C. mdpi.comresearchgate.net
Table 1: Thermodynamic and Kinetic Data for TDI Dimerization
| Dimer Product | Standard Enthalpy of Formation (298.15 K) | Gas Phase Activation Energy (Δ#E0) |
| Uretdione (Diazetidine-2,4-dione) | -30.4 kJ/mol | 94.4 kJ/mol |
| Oxazetidin-2-one | 37.2 kJ/mol | >100 kJ/mol |
Data sourced from computational studies. mdpi.comnih.govnih.gov
Trimerization Pathways: Isocyanurate Ring Formation
The cyclotrimerization of three TDI molecules to form a stable six-membered isocyanurate ring (1,3,5-triazine-2,4,6-trione) is a crucial reaction in the polyurethane industry. nih.govacs.orgtandfonline.com Isocyanurate-containing prepolymers enhance the thermal stability, flame retardancy, and crosslinking density of materials. nih.govtandfonline.comsabtechmachine.com The isocyanurate ring itself is thermally stable up to 200°C due to the irreversible nature of the trimerization process under typical conditions. nih.gov The reaction is generally catalyzed by nucleophilic agents, such as tertiary amines, phosphines, alkali metal carboxylates, and various organic metal compounds. doxuchem.comnewtopchem.com The mechanism of cyclotrimerization can proceed through two distinct pathways: a one-step or a two-step process. mdpi.comnih.govnih.gov
In the one-step mechanism, three TDI monomers are proposed to interact non-covalently and subsequently react in a concerted fashion to directly form the six-membered isocyanurate ring. mdpi.com However, computational studies have demonstrated that this pathway is associated with a very high activation energy barrier. mdpi.comnih.govnih.gov The calculated activation barrier for the one-step mechanism is as high as 149.0 kJ/mol in the gas phase. mdpi.comnih.govnih.govresearchgate.netresearchgate.net This high energy requirement suggests that the one-step pathway is less likely to occur compared to the two-step alternative under typical industrial conditions. mdpi.comnih.gov
The two-step mechanism is considered the more kinetically and thermodynamically favorable pathway for isocyanurate formation. mdpi.comnih.govnih.gov This process is initiated by a nucleophilic catalyst that attacks the electrophilic carbon of an isocyanate group. acs.orgdoxuchem.com The generally accepted mechanism involves the initial formation of a dimer intermediate, which then reacts with a third isocyanate molecule to form the final trimer. acs.orggoogle.com
Computational analysis has shown that the activation energies for the two-step mechanism are significantly lower than for the one-step process. mdpi.comnih.govnih.gov The activation barriers for the two transition states in the gas phase are 94.7 kJ/mol and 60.5 kJ/mol, respectively. mdpi.comnih.govnih.gov In a solvent like o-dichlorobenzene (ODCB), these barriers are even lower, at 87.0 kJ/mol and 54.0 kJ/mol. mdpi.comnih.govnih.gov The presence of a catalyst is key; for instance, with acetate-based catalysts, the reaction is initiated by the nucleophilic addition of the acetate (B1210297) anion to a TDI molecule, forming an intermediate that propagates the reaction. acs.org This intermediate can then react with a second isocyanate to form an allophanate (B1242929) complex, which subsequently reacts with a third isocyanate, leading to the isocyanurate ring. acs.org
Table 2: Comparison of Activation Barriers for TDI Cyclotrimerization
| Mechanism | Phase | Activation Barrier(s) (kJ/mol) |
| One-Step | Gas Phase | 149.0 |
| Two-Step | Gas Phase | 94.7 and 60.5 |
| Two-Step | ODCB Solvent | 87.0 and 54.0 |
Data sourced from quasi-G3MP2B3 computational studies. mdpi.comnih.govnih.govresearchgate.netresearchgate.net
Formation of Higher Oligomers (Pentamers, Heptamers)
The self-polymerization of TDI does not stop at the trimer stage. mdpi.comsci-hub.stacs.org The reaction mixture, often referred to as a polyisocyanate prepolymer, is a combination of the trimer along with higher-molecular-weight oligomers such as pentamers (containing five monomer units) and heptamers (containing seven monomer units). mdpi.comresearchgate.netsci-hub.stresearchgate.net The formation of these larger structures is a continuation of the polymerization process. acs.org
According to the stepwise polymerization mechanism, a pentamer can be formed from the reaction of one trimer and two monomer units. acs.org Similarly, a heptamer can be formed from a pentamer and two additional monomers. acs.org The presence of these higher oligomers is often undesirable as they can significantly increase the viscosity of the prepolymer, potentially leading to gelation and negatively impacting the curing properties of the final material. mdpi.comacs.org Therefore, controlling the reaction conditions to maximize the yield of the desired trimer while minimizing the formation of higher oligomers is a critical aspect of industrial TDI polymerization. researchgate.netacs.org
Step-Growth Polymerization Models
The self-polymerization of TDI to form a mixture of oligomers is best described by a step-growth polymerization mechanism. mdpi.comresearchgate.netresearchgate.netacs.org This model posits that the various oligomers (dimers, trimers, pentamers, etc.) exist simultaneously in the reaction system and interact with each other and with TDI monomers. researchgate.netresearchgate.net
Researchers have developed mathematical models to simulate the component concentrations during the self-polymerization process. mdpi.comresearchgate.netresearchgate.net These models, based on the kinetics of a series of parallel and consecutive reactions, treat the system as a set of differential equations that describe the change in concentration of each oligomer over time. vot.pl For example, the reaction of TDI with a diol like polypropylene (B1209903) glycol (PPG) has been shown to follow a second-order equation characteristic of step-growth polymerization. scientific.net Kinetic studies of TDI reacting with polyols have been used to determine rate constants and activation energies for the formation of urethane linkages, which are fundamental steps in these polymerization processes. scientific.nettandfonline.com These models are crucial for process optimization, allowing for the control of reaction conditions (e.g., temperature, catalyst concentration) to achieve a desired distribution of oligomers in the final polyisocyanate prepolymer. mdpi.comresearchgate.net
Prepolymer Synthesis and Characterization
Toluene diisocyanate (TDI) prepolymers are intermediate structures synthesized by reacting an excess of TDI with a polyol. These isocyanate-terminated oligomers are crucial in the production of a wide range of polyurethane materials, as their structure and composition significantly influence the final properties of the polymer. mdpi.compoliuretanos.net The synthesis process allows for the modification of the polymer backbone before the final curing stage, providing a method to tailor the mechanical and thermal properties of the resulting polyurethane. mdpi.comverizonaonlinepublishing.com
Formation of this compound-Based Polyisocyanate Prepolymers
The formation of TDI-based polyisocyanate prepolymers typically involves reacting TDI with a polyol, such as a polyether or polyester (B1180765) polyol, in a two-step process. In the first step, the polyol is reacted with a stoichiometric excess of TDI to create an isocyanate-terminated prepolymer. mdpi.compoliuretanos.net This reaction is often conducted at elevated temperatures, generally between 60°C and 90°C, under an inert atmosphere to prevent side reactions with moisture. enpress-publisher.com The resulting product is a mixture containing the desired prepolymer and unreacted TDI monomer. poliuretanos.net
The stoichiometry of the reactants, specifically the ratio of isocyanate groups to hydroxyl groups (NCO:OH ratio), is a critical parameter in the synthesis. poliuretanos.net A higher NCO:OH ratio, often greater than 2:1, is used to ensure the formation of isocyanate-capped prepolymers and to control the molecular weight. poliuretanos.netgoogle.com For instance, TDI-terminated prepolymers can be prepared by reacting 2,4-toluene diisocyanate with high molecular weight polyether polyols at an NCO:OH ratio of about 2.0. google.com The reaction between TDI and polyols like polypropylene glycol (PPG) or polytetramethylene ether glycol (PTMEG) yields prepolymers with distinct characteristics suitable for various applications, from flexible foams to high-performance elastomers. waldecgroup.comysnewmaterials.com
The choice of TDI isomer also affects the reaction and the final prepolymer structure. Commercial TDI is typically a mixture of 2,4-TDI and 2,6-TDI isomers. The 2,4-isomer is more reactive than the 2,6-isomer. google.com This difference in reactivity can be exploited to control the prepolymer structure. poliuretanos.netgoogle.com After the initial reaction, unreacted TDI can be removed, often through thin-film distillation, to yield a prepolymer with a very low monomer content (less than 0.1%), which is beneficial for reducing toxicity and controlling subsequent reactions. google.comgoogleapis.com
The synthesis can be carried out in a "two-shot" process. The first shot is the prepolymer formation. In the second stage, this prepolymer is reacted with a chain extender, such as a diol or a diamine, to form the final high-molecular-weight polyurethane. poliuretanos.netscielo.br
Table 1: Example Formulations for TDI Prepolymer Synthesis
| Reactant 1 | Reactant 2 | NCO:OH Ratio | Temperature | Duration | Reference |
|---|---|---|---|---|---|
| 2,4-Toluene Diisocyanate | Polyether Polyol (MW 3000-8000) | ~2.0 | 60-80°C | 5-16 hours | google.com |
| Adipate-based Polyester Polyol | Toluene Diisocyanate (TDI) | Excess | 75-80°C | 2 hours | enpress-publisher.com |
| Toluene Diisocyanate (TDI) | Poly(tetramethylene glycol) (MW 1000) | Stoichiometric Excess | 70-80°C | Not Specified | google.comgoogleapis.com |
Molecular Weight Distribution Analysis of Prepolymers
The molecular weight and its distribution in TDI-based prepolymers are determining factors for the properties of the final polyurethane product. mdpi.comnih.gov Several analytical techniques are employed to characterize these distributions.
Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is a widely used method to investigate the molecular weight distribution of prepolymers. mdpi.comresearchgate.net SEC separates molecules based on their size in solution, providing information on the distribution of monomers, dimers, trimers, and higher oligomers. researchgate.netosti.gov For example, GPC analysis can track the formation of individual components during the self-polymerization of TDI, revealing the presence of trimer, pentamer, heptamer, and higher-molecular-weight species. researchgate.netresearchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful technique for the detailed structural investigation of prepolymers. mdpi.comnih.gov MALDI-TOF MS can precisely monitor the dynamic events during polymerization, identifying different series of polymer adducts. nih.gov It can provide detailed information at the molecular level about the composition and molecular weight distribution of the polymer adducts, which is crucial for controlling the reaction and the properties of the resulting polymer. nih.gov Studies have used a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and confirm the individual compounds present in the prepolymer mixture as determined by GPC. kci.go.kr
These analytical methods allow for a comprehensive understanding of the prepolymer composition, which is essential for quality control and for tailoring the final polyurethane's properties. mdpi.comnih.gov The data obtained can be compared with theoretical models, such as Flory's step polymerization theory, to quantify the extent of side reactions. researchgate.net
Table 2: Techniques for Molecular Weight Analysis of TDI Prepolymers
| Analytical Technique | Information Obtained | Reference |
|---|---|---|
| Size Exclusion Chromatography (SEC/GPC) | Molecular weight distribution, oligomer content (dimer, trimer, etc.) | mdpi.comresearchgate.netosti.gov |
| MALDI-TOF Mass Spectrometry | Precise molecular weight of polymer adducts, structural identification | mdpi.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of individual compounds and prepolymers | mdpi.comkci.go.kr |
Control of Oligomer Content in Prepolymer Formulations
The presence and distribution of oligomers in TDI prepolymer formulations significantly impact the viscosity of the prepolymer and the performance characteristics of the final polyurethane elastomer. google.comnih.gov High concentrations of oligomers can lead to non-uniformity in the hard segments of the elastomer and may detract from its performance. google.comgoogleapis.com
A primary method for controlling oligomer formation is adjusting the mole ratio of TDI to polyol during synthesis. google.com Maintaining a high mole ratio of TDI to polyol, for instance, in the range of 4:1 to 20:1, minimizes the formation of higher oligomers. google.comgoogleapis.com Preferably, the ratio is kept between 6:1 and 10:1 to produce prepolymers with less than 10% by weight of oligomers, and ideally less than 2%. google.comgoogleapis.com As the mole ratio approaches stoichiometric levels (e.g., just above 2:1), the quantity of oligomers tends to increase. google.com
Reaction temperature is another critical parameter. While higher temperatures can increase reaction rates, they can also promote the formation of by-products like biuret (B89757) and allophanate, which introduce crosslinking and can increase oligomer content and viscosity. poliuretanos.netgoogleapis.com Lowering the reaction temperature, for example, to a range of 20-40°C, allows for the use of lower TDI-to-polyol mole ratios (as low as 4:1) while still controlling oligomer formation. google.com An optimum reaction temperature of 50°C has been suggested for the reaction of TDI with trimethylolpropane (B17298) (TMP) to achieve a desirable molar mass distribution. kci.go.kr
The removal of unreacted TDI monomer after the initial reaction is a key step in producing prepolymers that are essentially free of oligomeric by-products. google.comgoogleapis.com Techniques like thin-film distillation are effective in reducing the free TDI content to below 0.1%. google.com This not only reduces the toxicity of the prepolymer system but also prevents the unreacted TDI from causing high oligomer content and non-uniformity in the final elastomer. google.comgoogleapis.com
By carefully controlling these process variables—reactant ratio, temperature, and post-reaction purification—it is possible to produce TDI-based prepolymers with a desired oligomer content and molecular weight distribution, thereby enabling fine-tuning of the final polyurethane's properties. researchgate.net
Catalysis in Toluenediisocyanate Chemistry
Catalysts for Toluenediisocyanate Polymerization and Oligomerization
Phosphine (B1218219) Catalysts (e.g., Tributyl Phosphine)
Phosphines, particularly trialkylphosphines such as tributyl phosphine (PBu₃), are highly efficient base catalysts for the dimerization of aromatic isocyanates and diisocyanates, including TDI mdpi.com. While both dimerization and trimerization can occur concurrently, phosphines are noted for their effectiveness in promoting dimerization mdpi.com. For instance, the TDI dimer has been successfully prepared in water using tributyl phosphine as a catalyst in the presence of a surface-active agent mdpi.com.
Tributyl phosphine is a tertiary phosphine, appearing as an oily liquid with a distinct odor wikipedia.orgfishersci.ca. It is known to react slowly with atmospheric oxygen to form tributylphosphine (B147548) oxide, necessitating handling under inert atmospheres wikipedia.org. Beyond dimerization, tributyl phosphine also functions as a catalyst in various other organic reactions, including acylation reactions and the ring-opening of epoxides and aziridines sigmaaldrich.com. In the context of TDI trimerization, organic phosphine compounds are among the commonly used catalysts, alongside tertiary amines, organic metal compounds, and alkali metal carboxylates newtopchem.combdmaee.net. Comparative studies have shown that while tributyl phosphine exhibits considerable catalytic activity in TDI trimerization, other catalysts like the self-made G-100 catalyst may offer superior selectivity and efficiency in reducing free TDI monomer content nbchao.com.
Ferric Acetylacetonate (B107027) (FeAA)
Ferric acetylacetonate (FeAA), also known as iron(III) acetylacetonate or Fe(acac)₃, is a ferric coordination complex that functions as a catalyst in various polyurethane curing processes wikipedia.orggoogle.com. It is a red, air-stable solid soluble in nonpolar organic solvents wikipedia.org. FeAA has been investigated for its catalytic role in the reaction between isocyanates and hydroxyl-terminated oligomers, including the polymerization of TDI with polypropylene (B1209903) glycol (PPG) researchgate.netippi.ac.ir.
Kinetic studies using quantitative Fourier Transform Infrared (FTIR) spectroscopy have revealed that the TDI-PPG polymerization catalyzed by FeAA follows a second-order reaction scheme researchgate.net. A notable observation in these reactions is a distinct break in continuity in the rate plots, which is attributed to the differing reactivities of the isocyanate (NCO) groups in TDI researchgate.net. Specifically, the reactivity of the para-NCO group is significantly higher (5 to 8 times) than that of the ortho-NCO group due to steric hindrance from the neighboring methyl group researchgate.net. Temperature plays a role in enhancing the reactivity of the ortho-NCO group more than the para-NCO group, and FeAA has been found to be more sensitive to temperature and more selective in enhancing the reactivity of the ortho-NCO group compared to other catalysts like dibutyltin (B87310) dilaurate (DBTDL) researchgate.net.
Despite its promising environmental disposal characteristics, FeAA can exhibit high activity at low temperatures, potentially leading to premature curing in urethane (B1682113) compositions google.com. To mitigate this, catalyst systems incorporating FeAA often include a retarding mechanism, such as acetylacetone, which can slow down the catalytic action of FeAA at lower temperatures google.com.
Catalytic Selectivity and Process Optimization in this compound Reactions
Catalytic selectivity is a critical aspect of TDI reactions, especially in the production of polyisocyanates, where specific oligomers like trimers are highly desired, and the formation of higher-molecular-weight oligomers is unfavorable mdpi.comresearchgate.net. Process optimization aims to control reaction rates and product distributions to achieve desired properties.
Selective Trimerization Catalysis
The trimerization of TDI leads to the formation of trimers containing isocyanurate rings, which offer advantages such as low volatility, low toxicity, high functionality, corrosion resistance, and high thermal stability, making them suitable for use as polyurethane curing agents in coatings and adhesives mdpi.comnewtopchem.combdmaee.net. The selection of the catalyst is paramount for achieving selective trimerization newtopchem.combdmaee.net.
Commonly used catalysts for TDI trimerization include tertiary amines, organic metal compounds, organic phosphine compounds, and alkali metal carboxylates newtopchem.combdmaee.net. For instance, catalysts like DMP-30 and P100 (both tertiary amine catalysts) have shown better catalytic effects compared to K-15, with P100 demonstrating stronger catalytic performance, enabling rapid reduction of the isocyanate (NCO) value even at lower temperatures (e.g., 40 °C) newtopchem.com. The concentration of the catalyst also influences the reaction rate; increasing the amount of P100 accelerates the reaction and reduces the NCO content newtopchem.com.
Furthermore, specific phenolic catalysts containing N,N-dialkylaminomethyl groups and phenolic OH groups can initiate and accelerate the trimerization reaction, leading to selective incorporation of TDI even at relatively high temperatures (55-120°C) google.com. These catalyst systems can produce polyisocyanate solutions with very low free monomeric diisocyanate content (e.g., <0.10% or even <0.05%) google.com.
Co-Catalyst Effects in this compound Oligomerization
Co-catalysts can significantly influence the reaction rate and selectivity in TDI oligomerization. For example, dodecanol (B89629) has been identified as a co-catalyst with Mannich base catalysts (OMB), exhibiting a synergistic effect on both the reaction rate and selectivity during the oligomerization process researchgate.net. The oligomerization process is typically monitored using techniques such as gel permeation chromatography (GPC) and isocyanate (NCO) back-titration researchgate.net.
In the synthesis of TDI-based polyisocyanate prepolymers, optimal conditions have been reported, such as using 0.5 wt% Mannich base catalyst at 40–50 °C for 60 minutes, which verifies step-growth polymerization mdpi.comresearchgate.net. The goal of such modifications and co-catalyst use is often to increase the functionality of TDI and enhance crosslinking while maintaining low viscosity, especially for applications like flexible foams sabtechmachine.com.
Catalytic Performance Data for TDI Trimerization
The following table illustrates the effect of different catalysts on TDI trimerization, highlighting their impact on reaction temperature, time, and residual NCO content.
| Type of Catalyst | Reaction Temperature (°C) | Reaction Time (h) | w(—NCO)/% | Product Appearance |
| None | 70 | 24 | 24.2 | Colorless and transparent |
| K-15 | 80 | 26 | 12.3 | Yellow transparent |
| DMP-30 | 70 | 6 | 10.4 | Yellowish transparent |
| P100 | 70 | 5 | 6.8 | Near water white transparent |
| Data derived from the comparative study on TDI trimerization newtopchem.com. |
This table demonstrates that without a catalyst, TDI trimerization does not occur under the given conditions. Among the tested catalysts, P100 shows the most efficient catalytic performance, leading to the lowest residual NCO content in the shortest reaction time at 70°C newtopchem.com.
Computational and Theoretical Investigations of Toluenediisocyanate Reactivity
Quantum Chemical Calculations of Toluenediisocyanate Reaction Mechanisms
Quantum chemical calculations have become indispensable for analyzing the reaction mechanisms of TDI. nih.govrsc.org These methods allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that govern the chemical transformations of TDI isomers like 2,4-TDI and 2,6-TDI. nih.govmdpi.com
High-accuracy ab initio methods, such as the G3MP2B3 model chemistry, have been instrumental in providing a robust understanding of TDI reactivity. mdpi.comchemrxiv.org This composite method offers a good balance between computational cost and accuracy, making it suitable for studying the complex reactions of TDI. mdpi.com
Research utilizing G3MP2B3 has focused on the dimerization and trimerization of 2,4-TDI and 2,6-TDI. nih.govmdpi.com For dimerization, phenyl isocyanate (PhNCO) has been used as a proxy to determine plausible dimer structures. nih.govmdpi.com These calculations revealed that among six possible dimer products, only the formation of the diazetidine-2,4-dione (uretdione) ring is an exothermic process, with a standard enthalpy of formation of -30.4 kJ/mol at 298.15 K. dntb.gov.uanih.govmdpi.com In contrast, the formation of the oxazetidin-2-one ring is slightly endothermic (37.2 kJ/mol). dntb.gov.uanih.govmdpi.com
Further investigations into the cyclodimerization of 2,4-TDI and 2,6-TDI isomers using G3MP2B3 identified the most favorable reaction pathways. The formation of the uretdione ring from a 2,4-TDI dimer was found to have the lowest activation energy barrier (Δ#E₀ = 94.4 kJ/mol) in the gas phase. dntb.gov.uanih.gov
For cyclotrimerization, both one-step and two-step mechanisms have been explored using a quasi-G3MP2B3 (qG3MP2B3) protocol. dntb.gov.uanih.govmdpi.com The one-step mechanism presents a high activation barrier of 149.0 kJ/mol. dntb.gov.uanih.govmdpi.com The two-step mechanism, however, is significantly more favorable, with lower activation energies for its transition states in both the gas phase (94.7 and 60.5 kJ/mol) and in an ortho-dichlorobenzene (ODCB) solvent (87.0 and 54.0 kJ/mol). dntb.gov.uanih.govmdpi.com The G3MP2B3 method has also been successfully applied to investigate the industrially relevant phosgenation of 2,4-toluenediamine (2,4-TDA) to form 2,4-TDI, mapping out the reaction mechanism and energy profiles in both gas and condensed phases. mdpi.com
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of chemical systems, including TDI. wikipedia.orgfrontiersin.org DFT calculations, often combined with other simulation techniques, provide valuable insights into reaction mechanisms, particularly for complex processes like curing and polymerization. researchgate.netacs.org
For instance, DFT has been used to study the cyclotrimerization of methyl isocyanate, an aliphatic analogue, in the presence of a base catalyst. mdpi.com Other studies have employed DFT functionals like B3LYP and M05-2X to investigate the dimerization and trimerization of both methyl isocyanate and phenyl isocyanate, providing comparative data on activation barriers. mdpi.com
In a combined approach, DFT calculations and accelerated ReaxFF molecular dynamics (MD) simulations were used to investigate the curing and cross-linking mechanisms of a binder system composed of poly(3,3-bis-azidomethyl oxetane)-tetrahydrofuran (PBT), TDI, and trimethylolpropane (B17298) (TMP). researchgate.netacs.org These DFT calculations revealed that the steric hindrance from the methyl group (–CH₃) on the TDI molecule significantly influences the curing reaction with PBT. researchgate.net Furthermore, the energy barrier for the reaction between TDI and the cross-linking agent TMP was found to be much lower than for TDI reacting with the PBT-TDI intermediate, indicating a preferential reaction pathway. researchgate.net These DFT-derived insights are crucial for understanding and optimizing the formation of polymer networks in applications like solid propellants. researchgate.net
Modeling of this compound Reaction Kinetics and Thermodynamics
Modeling the kinetics and thermodynamics of TDI reactions is essential for controlling polymerization processes and predicting material properties. researchgate.netx-mol.com Computational models provide a framework for understanding reaction rates, energy changes, and the influence of external factors like solvents. wikipedia.orgmit.edu
The energy profile of a reaction graphically represents the energy changes as reactants are converted into products, with the peak of this profile defining the activation energy (Ea)—the minimum energy required for the reaction to occur. chemguide.co.uksolubilityofthings.comnumberanalytics.comsavemyexams.com Computational studies have determined these critical parameters for various TDI reactions.
For the uncatalyzed dimerization of 2,4-TDI, an activation energy of 87.9 kJ/mol has been reported. mdpi.com The subsequent initial trimerization process has a lower activation energy of 66.9 kJ/mol. mdpi.com More detailed quantum chemical calculations using the G3MP2B3 method have provided refined values for different dimerization pathways. The activation enthalpies for cyclodimerization in the gas phase range from 93.3 kJ/mol to 124.7 kJ/mol. mdpi.com For the cyclotrimerization of TDI, a one-step mechanism exhibits a very high activation barrier of 149.0 kJ/mol. dntb.gov.uanih.gov In contrast, a two-step mechanism is kinetically more favorable, with gas-phase activation energies for the two consecutive transition states being 94.7 kJ/mol and 60.5 kJ/mol, respectively. dntb.gov.uanih.gov
The table below summarizes key activation energy findings for TDI oligomerization from computational studies.
| Reaction | Method/Conditions | Activation Energy (kJ/mol) | Source |
|---|---|---|---|
| 2,4-TDI Dimerization | Experimental | 87.9 | mdpi.com |
| 2,4-TDI Trimerization (Initial) | Experimental | 66.9 | mdpi.com |
| TDI Cyclodimerization | G3MP2B3 (Gas Phase) | 93.3 - 124.7 | mdpi.com |
| TDI Cyclodimerization | G3MP2B3 (ODCB Solvent) | 85.4 - 103.3 | mdpi.com |
| TDI Cyclotrimerization (One-Step) | qG3MP2B3 (Gas Phase) | 149.0 | dntb.gov.uanih.gov |
| TDI Cyclotrimerization (Two-Step, TS1) | qG3MP2B3 (Gas Phase) | 94.7 | dntb.gov.uanih.gov |
| TDI Cyclotrimerization (Two-Step, TS2) | qG3MP2B3 (Gas Phase) | 60.5 | dntb.gov.uanih.gov |
| TDI Cyclotrimerization (Two-Step, TS1) | qG3MP2B3 (ODCB Solvent) | 87.0 | dntb.gov.uanih.gov |
| TDI Cyclotrimerization (Two-Step, TS2) | qG3MP2B3 (ODCB Solvent) | 54.0 | dntb.gov.uanih.gov |
The choice of solvent can significantly alter the thermodynamics and kinetics of chemical reactions by differentially stabilizing reactants, transition states, and products. wikipedia.orgrsc.org In TDI chemistry, polar solvents generally accelerate reactions. researchgate.net
Studies on the reaction of phenol (B47542) with 2,4-TDI have shown that reaction rates are markedly affected by the solvent, following the order: dimethyl sulfoxide (B87167) > cyclohexanone (B45756) > n-butyl acetate (B1210297) > 1,4-dioxane (B91453) > xylene. researchgate.net This acceleration in polar solvents is attributed to the polarization of the H-O bond in phenol, which facilitates the reaction with the isocyanate group. researchgate.net
Computational investigations using the G3MP2B3 method combined with an implicit SMD solvent model have quantified these effects. mdpi.com For TDI dimerization, the use of a slightly polar solvent like ortho-dichlorobenzene (ODCB) makes the reactions more exothermic compared to the gas phase. mdpi.com This is described by the linear relationship ΔH⁰(ODCB) = 1.11 * ΔH⁰(gas) - 6.5 kJ/mol. mdpi.com The activation enthalpies for dimerization are also lowered in ODCB (85.4–103.3 kJ/mol) compared to the gas phase (93.3–124.7 kJ/mol). mdpi.com Similarly, for the two-step cyclotrimerization, the activation barriers are reduced in ODCB. dntb.gov.uanih.gov This stabilization of the transition state by the solvent speeds up the reaction. wikipedia.org
Simulation of this compound Polymerization Processes
A step-growth polymerization mechanism has been proposed for the self-polymerization of TDI. x-mol.comresearchgate.net This process has been investigated by preparing TDI-based polyisocyanate prepolymers and following the formation of individual components using gel permeation chromatography. x-mol.comresearchgate.net A mathematical model was developed to simulate the content of all components (trimer, pentamer, heptamer, and higher oligomers) during this self-polymerization, and the simulated data showed good agreement with experimental results. x-mol.comresearchgate.net This indicates that by controlling reaction conditions, the desired content of each component in the final prepolymer can be achieved. x-mol.com
More advanced simulation methods, such as accelerated ReaxFF molecular dynamics, have been used to model the competitive cross-linking processes in complex systems containing TDI. researchgate.netacs.org After fitting the ReaxFF force field parameters based on DFT data, simulations can be run on a larger scale. acs.org For the PBT/TDI/TMP system, these simulations showed that the frequency of successful cross-linking between TMP and the PBT-TDI intermediate was substantially higher than that of the self-cross-linking of the PBT-TDI intermediate. researchgate.net This result was consistent with the energy barriers calculated by DFT, reinforcing the understanding of the dominant reaction pathways in the formation of the polymer network. researchgate.net
Mathematical Models for Self-Polymerization
The self-polymerization of toluene (B28343) diisocyanate (TDI) is a complex process involving the formation of various oligomers that influence the final properties of polyurethane materials. To understand and control this process, mathematical models have been developed to simulate the evolution of different chemical species over time. These models are typically based on a proposed step-growth polymerization mechanism. researchgate.netx-mol.com
In one such approach, a TDI-based polyisocyanate prepolymer was synthesized, and the step-growth polymerization was verified through mathematical simulation. mdpi.com The model's development was supported by experimental data gathered through techniques like gel permeation chromatography (GPC), back-titration for isocyanate group content, and gas chromatography for free TDI monomer content. researchgate.netx-mol.com This experimental monitoring allows for the tracking of individual components as they form and interact, including dimers, trimers, pentamers, heptamers, and other higher-molecular-weight oligomers. researchgate.net
The mathematical simulations established based on these experimental findings have shown good agreement with the observed results, successfully modeling the content of all components during the self-polymerization process. researchgate.netx-mol.com This combined experimental and modeling approach enables the desired content of each component in the final prepolymer to be obtained by carefully controlling the reaction conditions. x-mol.com
Kinetic studies have provided essential parameters for these models. For instance, the rate of dimerization of 2,4-TDI at 40 °C is approximately 0.005% per day. mdpi.com More detailed kinetic investigations have determined the activation energies for the initial stages of oligomerization, which are crucial inputs for predictive mathematical models. mdpi.com
Table 1: Activation Energies for 2,4-TDI Self-Polymerization
| Reaction | Temperature Range (°C) | Activation Energy (kJ/mol) | Citation |
|---|---|---|---|
| Initial Dimerization | 40 - 100 | 87.9 | mdpi.com |
| Initial Trimerization | 40 - 100 | 66.9 | mdpi.com |
In Silico Multi-Scale Models for this compound Reactions
In silico methods, particularly quantum mechanical calculations, provide fundamental insights into the reactivity of toluene diisocyanate at the molecular level. These computational studies are foundational for building more comprehensive multi-scale models that can bridge the gap between molecular events and macroscopic properties. Multi-scale modeling is an approach that integrates computational methods across different temporal and spatial scales to create a more complete understanding of a complex process. frontiersin.org For chemical reactions, this can involve using high-level quantum mechanics (QM) for bond-breaking/forming events, molecular dynamics (MD) for larger systems, and continuum models for bulk properties. uprm.edu
For TDI, ab initio quantum chemistry methods have been employed to investigate the mechanisms of oligomerization, specifically dimerization and trimerization. mdpi.comnih.gov The G3MP2B3 and quasi-G3MP2B3 computational protocols have been used to study the reaction pathways and determine the kinetic and thermodynamic parameters. mdpi.comnih.gov
These calculations have revealed key details about the initial steps of self-polymerization:
Dimerization : The formation of a diazetidine-2,4-dione (uretdione) ring from two TDI molecules is an exothermic process, with a calculated standard enthalpy of formation of -30.4 kJ/mol at 298.15 K. mdpi.comnih.gov In contrast, the formation of an oxazetidin-2-one ring is slightly endothermic (37.2 kJ/mol). mdpi.comnih.gov
Trimerization : The cyclotrimerization of TDI has been studied via both a one-step and a two-step mechanism. The two-step mechanism was found to have significantly lower activation barriers, making it the more likely pathway. mdpi.comnih.gov
The solvent environment also plays a crucial role, with calculations in a slightly polar solvent like o-dichlorobenzene (ODCB) showing decreased activation enthalpies compared to the gas phase, making the reactions more favorable. mdpi.com The activation barriers calculated through these in silico methods are critical for understanding the reactivity and selectivity of TDI. mdpi.comnih.gov
Table 2: Calculated Activation Barriers for TDI Cyclotrimerization (qG3MP2B3 protocol)
| Mechanism | Environment | Activation Barrier(s) (kJ/mol) | Citation |
|---|---|---|---|
| One-Step | Gas Phase | 149.0 | mdpi.comnih.gov |
| Two-Step | Gas Phase | 94.7 and 60.5 | mdpi.comnih.gov |
| Two-Step | ODCB (Solvent) | 87.0 and 54.0 | mdpi.comnih.gov |
These molecular-level insights from in silico studies form the most fundamental layer of a multi-scale modeling hierarchy. The reaction probabilities, rate constants, and energy barriers derived from these quantum mechanical calculations can serve as essential parameters for higher-level simulations, such as kinetic Monte Carlo or continuum models, to predict the behavior of the polymerization process on a larger, industrial scale. uprm.edu
Advanced Analytical Techniques for Toluenediisocyanate and Its Derivatives
Chromatographic Separation and Detection Techniques
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of TDI and its derivatives, particularly for monitoring airborne concentrations and characterizing product compositions. Due to the high reactivity of isocyanates, derivatization is commonly performed to stabilize the compounds and enhance their detection capabilities rsc.org.
Various derivatizing agents are used, including p-nitrobenzyl-N-n-propylamine, which reacts with diisocyanates to form ultraviolet (UV)-absorbing urea (B33335) derivatives that can be analyzed by HPLC nih.govosha.govcdc.govosti.gov. Another common derivatizing agent is 1-(2-pyridyl)piperazine (B128488) (1,2-PP), which forms stable derivatives suitable for HPLC analysis, often with UV detection at 254 nm fujifilm.comepa.govnih.gov. This method has been described as fast, precise, reliable, and convenient osha.gov. Similarly, 9-(methyl aminomethyl)-anthracene has been used to form urea derivatives from diisocyanates in chemical products, followed by HPLC and UV detection nih.govosti.gov.
For environmental and biological samples, 1-(2-methoxyphenyl)piperazine (B120316) (2MP) impregnated glass fiber filters have been used for sampling airborne TDI, with subsequent HPLC analysis utilizing UV and electrochemical (EC) detection for quantification nih.gov. The limit of detection (LOD) for 2,4- and 2,6-TDI using this method was reported as 0.01 µg/mL for a 20 µL injection nih.gov. The precision of sample preparation, expressed as relative standard deviation (RSD), was 0.6% with UV detection and 0.8% with EC detection for 2,4-TDI at a concentration of 0.2 µg/mL (n=6) nih.gov. For 2,6-TDI, the corresponding RSDs were 0.5% and 0.8% nih.gov.
HPLC also enables the separation and determination of TDI isomers, offering higher sensitivity than conventional absorption spectrophotometry methods shimadzu.com.au.
Table 1: Common Derivatizing Agents and Detection Methods for TDI Analysis by HPLC
| Derivatizing Agent | Detection Method(s) | Application Area | References |
| p-nitrobenzyl-N-n-propylamine | UV (254 nm) | Airborne TDI, product analysis | nih.govosha.govcdc.govosti.gov |
| 1-(2-pyridyl)piperazine (1,2-PP) | UV, Fluorescence | Airborne TDI, product analysis | fujifilm.comepa.govnih.govsigmaaldrich.com |
| 9-(methyl aminomethyl)-anthracene | UV | Chemical products, environmental samples | nih.govosti.gov |
| 1-(2-methoxyphenyl)piperazine (2MP) | UV, Electrochemical (EC) | Airborne TDI, biological samples (urine) | nih.govresearchgate.netresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique employed for the detection and quantification of TDI and its derivatives, particularly in complex matrices such as biological materials and environmental samples. GC methods often involve derivatization to enhance volatility and stability of the analytes.
For instance, TDI and methylenediphenyl diisocyanate (MDI) can be assayed in urine by acid extraction to release the corresponding free amines (TDA or MDA), followed by extraction with toluene (B28343) and derivatization with perfluoroalkyl anhydrides, such as heptafluorobutyric anhydride (B1165640) or pentafluoropropionic anhydride, to produce perfluoroacylated amide derivatives. These derivatives are then analyzed by GC/Mass Spectrometry (MS) nih.govcdc.govnih.gov. This approach allows for the determination of TDI in biological samples like liver, lungs, spleen, brain, and kidney nih.gov.
GC with a Flame Ionization Detector (FID) has been developed for the determination of residual TDI in materials like sponge bras chrom-china.com. In such a method, samples are extracted with ethyl acetate (B1210297), and the residual TDI is separated on a capillary column using temperature programming chrom-china.com. The linear range for TDI was reported as 10-200 mg/L (R²=0.9989), with an average recovery ranging from 80.5% to 91.6% and an RSD not exceeding 7.9% (n=6) chrom-china.com. The limit of detection (LOD) and limit of quantification (LOQ) were 10 mg/kg and 100 mg/kg, respectively chrom-china.com.
GC is also effective for quantifying the ratios of 2,4- and 2,6-TDI isomers, which is crucial for quality control as their ratio influences polymer properties scribd.com. A developed GC method using a megabore column and FID achieved separation and quantification of these isomers with reported accuracies of 96% for the 2,4-isomer and 90% for 2,6-TDI scribd.com.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for determining the molecular weight distribution of TDI-based prepolymers and polyurethanes. This technique provides insights into the polymerization process and the characteristics of the resulting polymer chains osti.govgoogle.comsci-hub.stresearchgate.netdtic.mil.
GPC analysis is routinely used to determine the amount of free TDI monomer remaining in prepolymers osti.gov. It is also crucial for characterizing the distribution of oligomers formed during prepolymer synthesis dtic.mil. For instance, studies on TDI and trimethylolpropane (B17298) (TMP)-based polyurethane prepolymers have utilized GPC to monitor the reaction progression, revealing the influence of steric hindrance on molar mass distribution, particularly in the higher molecular weight region researchgate.net.
In the analysis of polyisocyanates, GPC can be performed using tetrahydrofuran (B95107) (THF) as an eluent at a specific flow rate and temperature, with calibration typically achieved using narrow-distribution polystyrene standards sci-hub.st. GPC results can illustrate the effects of reaction parameters, such as time, temperature, and catalyst concentration, on the molecular weight distribution of polyisocyanates sci-hub.st. The technique helps confirm the presence of various species, including mono-segment isocyanate-capped polyol (A-B-A structures) and higher molecular weight multi-segment species google.comdtic.mil. The content of A-B-A structures in prepolymers can be determined by GPC, with values of at least 80% by area indicating a narrow molecular weight distribution and a low degree of polymerization google.com.
Morphological Characterization (e.g., Atomic Force Microscopy for assembled structures)
Atomic Force Microscopy (AFM) is a powerful tool for investigating the morphology and microphase separation behavior of TDI-based polyurethanes and their assembled structures. AFM provides visual information about the distribution of soft and hard segments within the polymer matrix.
In AFM images, typically, darker regions represent soft segments, while brighter regions correspond to hard segments, allowing for the visualization of microphase separation lew.ro. Studies using AFM have shown that the structure of the isocyanate significantly influences the microphase separation of polyurethanes mdpi.commdpi.com. For example, TDI-based polyurethane systems may exhibit relatively weak microphase separation compared to those based on aliphatic isocyanates like IPDI or HDI, due to the rigid benzene (B151609) rings in TDI that can hinder distinct phase separation mdpi.com. The poorer molecular symmetry of TDI can also lead to a looser accumulation of hard segments, promoting more interactions between soft and hard segments and thus microphase mixing mdpi.com.
AFM is also valuable for characterizing the cellular structure of polyurethane foams, providing information on cell sizes, cell size distribution, and strut thickness, and revealing anisotropy in the cellular structure researchgate.netscribd.com. This technique helps in understanding material properties and optimizing synthesis conditions for polyurethane foams researchgate.net.
Quantitative Determination of Toluenediisocyanate and Its Reaction Products
The quantitative determination of TDI and its reaction products is critical for quality control, process optimization, and understanding their chemical behavior. This involves monitoring the reactive isocyanate groups and quantifying the hydrolysis products.
Monitoring of Isocyanate (NCO) Groups
The monitoring of isocyanate (NCO) groups is fundamental in polyurethane chemistry, as these groups are highly reactive and determine the extent of polymerization and cross-linking. Due to their high reactivity towards nucleophiles, isocyanate groups are often derivatized to form stable compounds that can then be quantitatively analyzed rsc.org.
Techniques such as HPLC and GC, as discussed in previous sections, are frequently employed for the quantitative determination of TDI and its derivatives, which inherently involves monitoring the NCO groups through their reaction products nih.govosha.govcdc.govosti.govfujifilm.comepa.govnih.govnih.govresearchgate.netresearchgate.net. The derivatization process effectively "caps" the NCO groups, allowing for their indirect quantification based on the concentration of the formed derivative.
Quantification of Toluenediamine (TDA) Isomers in Hydrolyzed Samples
Toluenediamine (TDA) isomers, specifically 2,4-TDA and 2,6-TDA, are the corresponding free amines released upon the hydrolysis of TDI nih.govcdc.govnih.gov. Their quantification in hydrolyzed samples is important for various applications, including assessing TDI exposure and evaluating the degradation of TDI-based polyurethane materials.
A common method for quantifying TDA isomers involves strong acid extraction of samples (e.g., urine or protein adducts) to release the free amines nih.govcdc.gov. The hydrolysate is then extracted with toluene, and the TDA isomers are derivatized with perfluoroalkyl anhydrides (e.g., heptafluorobutyric anhydride) to produce perfluoroacylated amide derivatives nih.govcdc.govnih.gov. These derivatives are subsequently analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) nih.govcdc.govnih.gov.
Alternatively, reverse phase HPLC with electrochemical detection has been described for the analysis of toluene diamines after alkaline hydrolysis of TDI protein adducts and extraction with toluene nih.govcdc.gov. The LOD in urine for 2,4-TDA was reported as 0.35 nmol/L and for 2,6-TDA as 0.04 nmol/L using GC-MS nih.gov. The precision (RSD) for six analyses of human urine spiked to 100 nmol/L was 3.7% for 2,4-TDA and 3.6% for 2,6-TDA nih.gov.
Table 2: Quantification Details for TDA Isomers
| Analyte | Analytical Technique | Derivatization Agent | LOD (in urine) | Precision (RSD, in urine) | References |
| 2,4-TDA | GC-MS | Heptafluorobutyric anhydride | 0.35 nmol/L | 3.7% | nih.govcdc.govnih.gov |
| 2,6-TDA | GC-MS | Heptafluorobutyric anhydride | 0.04 nmol/L | 3.6% | nih.govcdc.govnih.gov |
| TDA (general) | HPLC/Electrochemical | (after alkaline hydrolysis) | Not specified | Not specified | nih.govcdc.gov |
Toluenediisocyanate Derivatives and Advanced Materials Chemistry
Synthesis of Toluenediisocyanate-Modified Macromolecules
This compound is frequently employed in the synthesis of macromolecules, particularly through its reaction with hydroxyl-containing compounds to form urethane (B1682113) linkages. This reactivity is fundamental to creating polymers with specific characteristics.
Urethane-Modified Dimethacrylates
Urethane-modified dimethacrylates are a class of monomers synthesized by conjugating diisocyanate side chains, such as those derived from toluene (B28343) 2,4-diisocyanate (TDI), to dimethacrylate resins researchgate.net. This synthesis typically involves the reaction of TDI with hydroxyl-functionalized methacrylates, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) or bisphenol A-glycidyl methacrylate (bis-GMA) researchgate.netresearchgate.netdergipark.org.tr. For instance, a common approach involves reacting 2,4-TDI with HEMA to form a TDI-HEMA adduct, where HEMA provides the photocurable acrylate (B77674) functionality and TDI imparts stiffness and hardness to the oligomer dergipark.org.tr. During this process, the isocyanate groups of TDI react with the hydroxyl groups of the methacrylate, forming urethane bonds dergipark.org.tr. The 4-position isocyanate group of TDI is approximately four times more reactive than the 2-position, influencing the reaction kinetics atamanchemicals.com.
These urethane-modified dimethacrylates are particularly relevant in dental materials, where they are used to reduce polymerization shrinkage and enhance the hardness of composite resins researchgate.netresearchgate.net. Studies have shown that modifying the monomer backbone with pendant hydrophobic substituents, such as ethyl or phenyl methoxy (B1213986) groups, can significantly reduce water sorption and solubility in urethane-based dimethacrylate systems nih.gov.
Table 1: Properties of Urethane-Modified Dimethacrylate Systems
| Property Evaluated | Effect of Modification (vs. unmodified UDMA) | Source |
| Water Sorption | Significant reduction (e.g., ~30% with pendant ethyl, ~40% with phenyl methoxy groups) | nih.gov |
| Water Solubility | Significant reduction (with pendant ethyl groups) | nih.gov |
| Hardness | Increased (in dental composite resins) | researchgate.net |
| Polymerization Shrinkage | Reduced (in dental composite resins) | researchgate.netresearchgate.net |
This compound in Opto-electronic Materials Development
While this compound (TDI) is a key building block in many polymer systems, its direct role as a "core" for Terrylene Diimide derivatives in opto-electronic materials is not explicitly detailed in the provided literature. Instead, "Terrylene Diimide" (often abbreviated as TDI in the context of rylene diimides) refers to a distinct class of organic dyes with a terrylene core, highly valued for their opto-electronic properties.
Supramolecular Assembly Behaviors of this compound Derivatives
This compound derivatives can exhibit intriguing supramolecular assembly behaviors, driven by non-covalent interactions such as hydrogen bonding and hydrophobic association. These behaviors are crucial for developing advanced materials with tunable properties. For instance, bisurea-based monomers, synthesized using 2,4-toluene diisocyanate (TDI) as a starting material, have been developed for water-soluble supramolecular polymers researchgate.net. The differing intrinsic reactivity of the two isocyanate groups in TDI allows for the one-step synthesis of functional, desymmetrized monomers researchgate.net.
These bisurea-based monomers can self-assemble in water to form long, fibrous structures, with the stability of these supramolecular polymers increasing with an increasing number of methylene (B1212753) units in their hydrophobic chains researchgate.net. Such assemblies are stable even in cell culture media, indicating their potential as dynamic biomaterials researchgate.net.
Supramolecular gels, formed by the self-assembly of low molecular weight molecules (which can include TDI derivatives) through non-covalent interactions, are another example researchgate.net. These gels can form three-dimensional networks, providing properties like high adsorption efficiency for dyes and selective gelation in organic water pollutants, demonstrating recyclability researchgate.net. The assembly mechanism and resulting nanostructures can be influenced by factors like solvent polarity frontiersin.org.
Cross-linking Chemistry with this compound
This compound is a widely utilized cross-linking agent due to its diisocyanate functionality, which allows it to form strong covalent bonds and create three-dimensional polymer networks. This property is exploited in various industrial and advanced material applications.
TDI's isocyanate (-NCO) groups readily react with hydroxyl (-OH) groups to form stable carbamate (B1207046) (urethane) linkages atamanchemicals.com. This reaction forms the basis of its cross-linking capability. Toluene diisocyanate is commonly used in the production of polyurethane foams, elastomers, and coatings, where it acts as a hardener and cross-linking agent atamanchemicals.comnih.govhomatej.com. It also serves as a cross-linking agent in the manufacture of nylon polymers nih.govhomatej.com.
The cross-linking introduced by TDI can significantly enhance the mechanical and thermal properties of polymers. For example, cross-linked poly(butylene succinate) (PBS) can be prepared by reacting the end hydroxyl groups of PBS with a toluene diisocyanate-trimethylolpropane (TDI–TMP) polyurethane prepolymer acs.org. This process efficiently cross-links PBS, leading to improved mechanical and thermal characteristics acs.org. Similarly, cellulose (B213188) films can be modified and their properties enhanced (e.g., hydrophobicity, thermal stability, reduced permeability) by crosslinking with TDI under homogeneous conditions, forming urethane linkages between the unsubstituted primary hydroxyl groups of cellulose and the isocyanate moieties of TDI researchgate.net. The formation of such three-dimensional networks helps control the motion of solutes across the polymer membranes researchgate.net.
Table 2: Applications of this compound as a Cross-linking Agent
| Material System | Application/Benefit of Cross-linking | Source |
| Polyurethane Foams | Production of foams | atamanchemicals.comnih.govhomatej.com |
| Elastomers | Production of elastomers | atamanchemicals.comnih.govhomatej.com |
| Coatings | Hardener, improved finishes | atamanchemicals.comnih.govhomatej.com |
| Nylon Polymers | Cross-linking agent | nih.govhomatej.com |
| Poly(butylene succinate) (PBS) | Improved mechanical and thermal properties | acs.org |
| Cellulose Films | Improved hydrophobicity, thermal stability, reduced permeability | researchgate.net |
Environmental Transformation Pathways of Toluenediisocyanate
Hydrolytic Degradation of Toluenediisocyanate and this compound-Based Polyureas
The primary environmental fate of this compound when it comes into contact with water is hydrolysis. nih.gov This process is rapid and leads to the formation of more stable, inert compounds. nih.govamericanchemistry.com
When this compound is released into water, its isocyanate (-NCO) groups react readily with water molecules. rsc.org This reaction initially forms unstable carbamic acids, which then quickly decompose to form an amine and carbon dioxide gas. rsc.org The newly formed amine group is highly reactive towards other isocyanate groups. This leads to a subsequent and rapid polymerization reaction, forming solid, insoluble polyureas. americanchemistry.comrsc.org
This process occurs heterogeneously, meaning the TDI reacts while not being dissolved in the water. acs.org As the reaction proceeds, a crust of polyurea forms on the surface of the TDI droplets or particles, which can slow down the complete conversion of the original TDI material. nih.govamericanchemistry.com The ultimate end-product of TDI hydrolysis in the environment is this inert polyurea solid. americanchemistry.com These polyureas are very stable and show minimal degradation under normal environmental conditions. americanchemistry.com Studies on the hydrolytic stability of TDI-based polyurea have estimated its half-life to be exceptionally long, ranging from approximately 18,000 to 300,000 years at 25°C. americanchemistry.comacs.orgnih.gov
The reaction of TDI with water can be summarized in the following steps:
Formation of Carbamic Acid: R-NCO + H₂O → [R-NHCOOH]
Decomposition: [R-NHCOOH] → R-NH₂ + CO₂
Polyurea Formation: R-NH₂ + R-NCO → R-NH-CO-NH-R
| Reactant | Product | Reaction Condition | Significance |
| This compound (TDI) and Water | Polyurea, Carbon Dioxide | Ambient environmental conditions | Primary pathway for TDI transformation in water, forming a stable, inert solid. americanchemistry.comrsc.org |
While the primary product of TDI hydrolysis is polyurea, small amounts of Toluenediamine (TDA) are also formed. nih.govresearchgate.net TDA is the diamine corresponding to TDI and is formed during the initial hydrolysis step before it can react with another isocyanate group to form a urea (B33335) linkage. researchgate.net However, because the amine is so reactive with the isocyanate, TDA is generally a minor product under most conditions. researchgate.net
The polyureas formed from TDI are not entirely immune to hydrolysis, although the process is extremely slow. nih.govresearchgate.net Under specific, harsh laboratory conditions (e.g., high temperatures of 120-160°C), the urea linkages in the polymer can be broken down to yield free Toluenediamine. acs.orgnih.gov This demonstrates that TDA is the ultimate hydrolysis product of the polyurea polymer, even though its formation rate under typical environmental temperatures is negligible. acs.orgnih.gov TDA is considered a carcinogen in animal studies and its formation is a key aspect of the environmental risk assessment for TDI spills. cdc.gov
| Precursor | Hydrolysis Product | Condition for Formation | Environmental Relevance |
| This compound (TDI) | Toluenediamine (TDA) | Minor product during initial rapid hydrolysis in water. nih.govresearchgate.net | Low concentrations formed during spills; ecotoxicity of TDI is largely attributed to TDA. researchgate.net |
| TDI-based Polyurea | Toluenediamine (TDA) | Very slow hydrolysis over thousands of years at ambient temperatures; accelerated at high temperatures (120-160°C). acs.orgnih.gov | Negligible formation under normal environmental conditions due to extreme stability of polyurea. nih.govresearchgate.net |
Photolytic Degradation of this compound
Photolytic degradation involves the breakdown of a chemical by light. For TDI in the atmosphere, this process is not driven by direct absorption of sunlight but by reactions with photochemically generated reactive species.
In the atmosphere, the primary degradation pathway for this compound is oxidation by hydroxyl radicals (•OH). researchgate.net These radicals are highly reactive and are formed in the troposphere through photochemical processes involving ozone and water vapor. vapex.com Laboratory studies have estimated that the atmospheric half-life of TDI due to this reaction is approximately one day. researchgate.net The reaction of TDI with hydroxyl radicals is not expected to contribute significantly to the formation of ground-level ozone. researchgate.net This oxidative process is the most significant chemical sink for TDI released into the air. researchgate.net
Thermal Dissociation and Degradation of this compound and Its Blocked Forms
The thermal stability of TDI is an important factor in industrial applications. To control the reactivity of the isocyanate groups, they are often "blocked" by reacting them with a blocking agent. This creates a thermally reversible bond.
At elevated temperatures, the blocked isocyanate adduct dissociates, regenerating the free isocyanate and the blocking agent. kpi.ua The regenerated isocyanate can then react as intended. kpi.ua The temperature at which this "deblocking" occurs depends on the specific blocking agent used. kpi.ua For example, phenol-blocked TDI crosslinkers have been studied extensively, with dissociation temperatures influenced by the substituents on the phenol (B47542) ring. kpi.ua Electron-withdrawing groups on the blocking agent tend to reduce the dissociation temperature. kpi.ua The thermal dissociation of the this compound dimer, which can be used as a blocked isocyanate, occurs at temperatures above 150°C. researchgate.net Thermogravimetric analysis (TGA) has shown that some blocked TDI adducts are stable up to around 166°C before they begin to decompose. nih.gov
| Compound | Dissociation/Degradation Temperature | Blocking Agent Example | Key Finding |
| Blocked TDI | Varies with blocking agent | Phenol, ε-caprolactam | Dissociation regenerates free isocyanate; temperature is lowered by electron-withdrawing groups on the blocking agent. kpi.uanih.gov |
| TDI Dimer | >150°C | None (self-dimerized) | The uretdione ring dissociates to regenerate two isocyanate groups. researchgate.net |
| Specific Blocked Adduct | Stable up to 166°C | 3-(4-bromophenyl)-1H-pyrazole | TGA shows onset of decomposition at this temperature. nih.gov |
Biodegradation Potential of this compound (Focus on Chemical Transformation)
Due to its high reactivity with water, the direct biodegradation of this compound itself is not a significant environmental pathway. nih.govcdc.gov Any TDI released into a biologically active environment, such as moist soil or water, will rapidly hydrolyze to form inert polyureas. nih.govcdc.gov Therefore, the question of biodegradation shifts to the resulting polyurea and the minor product, Toluenediamine.
The TDI-based polyureas are highly resistant to biodegradation due to their strong, stable urea linkages. researchgate.net Conversely, Toluenediamine (TDA), which is formed in small amounts, can be subject to microbial degradation. The biodegradation of aromatic amines like TDA can occur under both aerobic and anaerobic conditions, though the specific pathways and rates are dependent on the microbial communities present and environmental factors. researchgate.netwur.nl The microbial transformation of aromatic compounds typically involves enzymatic reactions that hydroxylate the aromatic ring, eventually leading to ring cleavage and mineralization. wur.nl However, the primary fate of TDI in the environment is abiotic hydrolysis to polyurea, making subsequent biodegradation a very slow and secondary process focused on the degradation of TDA. nih.govresearchgate.net
Q & A
Q. What are the standard methodologies for synthesizing TDI, and how do reactor configurations influence yield and purity?
TDI synthesis typically involves phosgenation of toluenediamine (TDA). Two primary reactor types are used:
- Batch reactors : Allow precise control over reaction stages but may introduce impurities due to prolonged exposure to intermediates .
- Continuous reactors (e.g., H-Cube) : Enable faster synthesis with reduced side reactions, improving yield by 10–15% compared to batch methods . Key metrics: Monitor hydrolyzable chlorine content (<0.01% for high-purity TDI) and isocyanate group concentration (target ≥99.5%) via titration or FTIR .
Q. How can researchers validate the identity and purity of TDI in laboratory settings?
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to separate 2,4-TDI and 2,6-TDI isomers, ensuring ≥98% purity .
- Spectroscopy : FTIR peaks at 2270 cm⁻¹ (NCO stretching) confirm isocyanate functionality, while NMR (¹³C) distinguishes isomer ratios .
- Titration : Hydrolyzable chlorine content (ASTM D4660) and total chlorine (ASTM D5155) are critical for industrial-grade TDI validation .
Q. What safety protocols are essential for handling TDI in experimental workflows?
- Use inert atmospheres (N₂/Ar) during synthesis to prevent hydrolysis.
- Monitor airborne TDI levels (<0.005 ppm) via real-time photoionization detectors (PID) to avoid respiratory hazards .
- Emergency protocols: Neutralize spills with dry sand or specialized absorbents; avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. How do isomer ratios (2,4-TDI vs. 2,6-TDI) impact polymer properties, and what analytical methods ensure accurate quantification?
- ISO 15064:2017 specifies gas chromatography (GC) with FID detection for isomer ratio determination. A 80:20 (2,4:2,6) ratio is standard for polyurethane flexibility, while deviations >5% alter tensile strength by 15–20% .
- Challenges : Isomer interconversion during analysis requires temperature-controlled GC columns (e.g., DB-5MS) to minimize artifacts .
Q. What methodological inconsistencies arise in TDI toxicity studies, and how can researchers resolve contradictory data?
- Biomarker variability : Urinary toluene diamine (TDA) levels vary due to hydrolysis rates and sample handling. Correct for creatinine levels and report both uncorrected and adjusted data to enhance reproducibility .
- Contradictions : Discrepancies in LC₅₀ values (e.g., 14 ppm vs. 22 ppm in rodent studies) often stem from exposure duration or aerosolization methods. Replicate studies under OECD TG 403 guidelines with controlled humidity (40–60%) .
Q. What advanced spectroscopic techniques are emerging for real-time monitoring of TDI polymerization kinetics?
- Raman spectroscopy : In situ tracking of NCO consumption (peak at 2270 cm⁻¹) enables kinetic modeling of urethane formation (e.g., second-order rate constants at 70°C: 1.2 × 10⁻⁴ L/mol·s) .
- Dielectric analysis (DEA) : Monitors crosslinking density via permittivity changes, correlating with gelation time (±5% accuracy vs. traditional rheometry) .
Q. How can researchers address data gaps in TDI environmental fate models, particularly regarding atmospheric degradation pathways?
- Computational modeling : Apply Gaussian 09 with DFT (B3LYP/6-311+G**) to predict OH radical reaction pathways. Validate with smog chamber studies (NOx = 0.1–0.3 ppm) to quantify half-life (est. 2–4 hours) .
- Field validation : Use proton-transfer-reaction mass spectrometry (PTR-MS) for ambient TDI detection (LOD = 0.1 ppb) near industrial sites .
Methodological Best Practices
- Data reporting : Adhere to ISO 17572-3:2015 for dynamic data referencing in environmental studies .
- Replication : Provide raw chromatograms, spectral peaks, and reaction conditions in supplementary materials to enable independent verification .
- Ethical compliance : Document IRB approvals for toxicology studies and adhere to REACH regulations for environmental sampling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
